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Compound of Interest

Compound Name: 15:0 PC

Cat. No.: B1228683 Get Quote

Technical Support Center: 15:0 PC (DPDPC) in
Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

15:0 PC (1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) in aqueous solutions. The

information is designed to help address common aggregation issues encountered during

experimental work.

Frequently Asked Questions (FAQs)
Q1: What is 15:0 PC and why is it used in research?

A1: 15:0 PC, or 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine, is a saturated

phosphatidylcholine with two 15-carbon acyl chains.[1] It is a synthetic phospholipid used in

various research applications, including the formation of model cell membranes (liposomes or

vesicles) to study lipid-protein interactions, drug delivery systems, and the biophysical

properties of lipid bilayers. As a saturated lipid, it can form more ordered, gel-phase

membranes at temperatures below its phase transition temperature.[2]

Q2: What causes 15:0 PC to aggregate in aqueous solutions?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1228683?utm_src=pdf-interest
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/tech-docs/paper/1067950
https://pmc.ncbi.nlm.nih.gov/articles/PMC6052208/
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2: The aggregation of 15:0 PC in aqueous solutions is primarily driven by the hydrophobic

effect. The long hydrocarbon chains of the lipid are not soluble in water, leading them to self-

assemble to minimize their contact with the aqueous environment.[3] This self-assembly can

lead to the formation of various structures, including micelles, vesicles (liposomes), and larger

aggregates. Factors such as concentration, temperature, pH, and ionic strength of the solution

significantly influence the type and size of the aggregates formed.[3]

Q3: What is the Critical Micelle Concentration (CMC) of 15:0 PC?

A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which

micelles spontaneously form.[3] While a precise experimental value for 15:0 PC is not readily

available in the literature, it is expected to be very low, likely in the nanomolar range. This is

because the CMC of saturated diacyl phosphatidylcholines decreases significantly with

increasing acyl chain length. For comparison, the CMC for 14:0 PC (DMPC) is approximately 6

nM. Due to its low CMC, 15:0 PC will readily form aggregates in aqueous solutions at typical

experimental concentrations.

Q4: What is the phase transition temperature (Tm) of 15:0 PC and why is it important?

A4: The phase transition temperature (Tm) of 15:0 PC is approximately 34-35°C.[2] This is the

temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-

crystalline phase. Handling 15:0 PC below its Tm can lead to the formation of more rigid, less

stable vesicles that are prone to aggregation and fusion.[4] Therefore, it is crucial to work with

15:0 PC at temperatures above its Tm during vesicle preparation to ensure the formation of

stable, unilamellar vesicles.

Troubleshooting Guide: Aggregation Issues with
15:0 PC Vesicles
This guide provides solutions to common aggregation problems encountered during the

preparation and storage of 15:0 PC vesicles.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://en.wikipedia.org/wiki/Critical_micelle_concentration
https://en.wikipedia.org/wiki/Critical_micelle_concentration
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://en.wikipedia.org/wiki/Critical_micelle_concentration
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6052208/
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132763/
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/product/b1228683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Potential Cause(s) Recommended Solution(s)

Immediate aggregation upon

hydration

1. Incorrect Temperature:

Hydration below the phase

transition temperature (Tm) of

15:0 PC (34-35°C).2. High

Lipid Concentration: The

concentration of 15:0 PC is too

high, leading to rapid and

uncontrolled aggregation.3.

Inappropriate Buffer

Conditions: The pH or ionic

strength of the buffer is not

optimal for vesicle stability.

1. Maintain Temperature Above

Tm: Ensure the hydration

buffer and all subsequent

processing steps are

performed at a temperature

above 35°C.[4]2. Optimize

Lipid Concentration: Start with

a lower lipid concentration

(e.g., 1-5 mg/mL) and

gradually increase if

necessary.[5]3. Adjust Buffer:

Use a buffer with a neutral pH

(e.g., PBS pH 7.4). For

zwitterionic lipids like PC,

aggregation can be influenced

by ionic strength; start with a

moderate ionic strength (e.g.,

150 mM NaCl) and adjust as

needed.[6][7]

Vesicle aggregation during

storage

1. Storage Temperature:

Storing vesicles at a

temperature that allows for

lipid phase transitions or

increased kinetic energy,

leading to collisions and

fusion.2. Instability of Vesicle

Size/Charge: Vesicles may

have a wide size distribution or

insufficient surface charge to

prevent aggregation.3.

Oxidation/Hydrolysis: Although

saturated, long-term storage

can lead to chemical

degradation, altering vesicle

properties.

1. Optimal Storage

Temperature: Store vesicles at

4°C. Avoid freezing unless a

cryoprotectant (e.g., sucrose,

trehalose) is used, as freeze-

thaw cycles can induce

aggregation.[8]2. Incorporate

Stabilizers: Include a small

percentage (1-5 mol%) of a

PEGylated lipid (e.g., DSPE-

PEG2000) in the formulation to

create a steric barrier that

prevents aggregation.[9]3. Use

Fresh Preparations: For critical

experiments, use freshly

prepared vesicles. If storage is
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necessary, purge the storage

container with an inert gas like

argon or nitrogen to minimize

oxidation.

Inconsistent results between

batches

1. Variability in Lipid Film

Formation: The initial lipid film

is not thin and uniform, leading

to incomplete hydration.2.

Inconsistent

Extrusion/Sonication: The

method used to reduce vesicle

size is not performed

consistently.3. Purity of Lipid:

Impurities in the 15:0 PC can

affect vesicle formation and

stability.

1. Proper Film Formation:

Ensure the organic solvent is

completely removed under a

gentle stream of nitrogen

followed by high vacuum for at

least 2 hours to form a thin,

even film.[10]2. Standardize

Size Reduction: If using

extrusion, ensure an odd

number of passes (e.g., 11-21)

through the membrane for a

more uniform size distribution.

[8] If sonicating, use a probe

sonicator with consistent

power and time settings.3. Use

High-Purity Lipid: Always use

high-purity (>99%) 15:0 PC

from a reputable supplier.[11]

Experimental Protocols
Protocol 1: Preparation of 15:0 PC Large Unilamellar
Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size.

Lipid Film Formation:

In a round-bottom flask, dissolve the desired amount of 15:0 PC in chloroform.

Attach the flask to a rotary evaporator.
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Evaporate the solvent under vacuum at a temperature above the Tm of 15:0 PC (e.g.,

40°C) until a thin, uniform lipid film is formed on the wall of the flask.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.[8][10]

Hydration:

Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS, pH 7.4), pre-

warmed to a temperature above the Tm (e.g., 40°C).

Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky

suspension of multilamellar vesicles (MLVs).

Incubate the suspension at the same temperature for 1 hour with intermittent agitation to

ensure complete hydration.[10]

Freeze-Thaw Cycles (Optional but Recommended):

To enhance lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10

freeze-thaw cycles.

Freeze the suspension rapidly in liquid nitrogen and thaw in a water bath set to a

temperature above the Tm.

Extrusion:

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g.,

100 nm).

Equilibrate the extruder and membrane to a temperature above the Tm.

Load the MLV suspension into one of the extruder's syringes.

Pass the suspension through the membrane 11 to 21 times.[8] This will result in the

formation of LUVs with a relatively uniform size distribution.

Characterization:
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Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light

Scattering (DLS).

Visualize the vesicle morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Characterization of 15:0 PC Vesicles by
Dynamic Light Scattering (DLS)

Sample Preparation:

Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a

suitable concentration for DLS measurement. The optimal concentration should be

determined empirically to avoid multiple scattering effects.[12]

Instrument Setup:

Set the measurement temperature to 25°C (or the desired experimental temperature).

Enter the viscosity and refractive index of the buffer into the software.[12]

Measurement:

Equilibrate the sample in the instrument's measurement cell for at least 5 minutes.

Perform at least three replicate measurements to ensure reproducibility.

Data Analysis:

Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average)

and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered

indicative of a monodisperse sample.

Protocol 3: Visualization of 15:0 PC Vesicles by
Transmission Electron Microscopy (TEM) with Negative
Staining

Grid Preparation:
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Place a formvar/carbon-coated TEM grid on a drop of the vesicle suspension (diluted as

necessary) for 1-2 minutes to allow the vesicles to adsorb.

Washing:

Blot the grid with filter paper to remove excess sample.

Wash the grid by briefly touching it to a drop of deionized water.

Staining:

Place the grid on a drop of a negative staining solution (e.g., 2% uranyl acetate or

phosphotungstic acid) for 30-60 seconds.[13]

Drying:

Blot the grid again with filter paper to remove the excess stain.

Allow the grid to air-dry completely.

Imaging:

Examine the grid in a transmission electron microscope at an appropriate magnification.

The vesicles will appear as bright, circular structures against a dark background.

Quantitative Data Summary
The following table provides key physicochemical properties of 15:0 PC and related saturated

phosphatidylcholines. Note that some values for 15:0 PC are estimated based on trends

observed for homologous lipids.
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Property 14:0 PC (DMPC) 15:0 PC (DPDPC) 16:0 PC (DPPC)

Molecular Weight 677.93 g/mol 705.99 g/mol [11] 734.04 g/mol [14]

Phase Transition

Temp. (Tm)
23°C 34-35°C[2] 41°C[2]

Critical Micelle Conc.

(CMC)
~470 nM ~6 nM (estimated) ~1 nM (estimated)

Water Solubility Very Low Very Low[11] Very Low

Disclaimer: The CMC values for 15:0 PC and 16:0 PC are estimations based on the

established trend of decreasing CMC with increasing acyl chain length for diacyl PCs. Precise

experimental values may vary depending on the specific conditions.

Visualizations
Signaling Pathway: 15:0 PC as a Substrate for
Phospholipase D
The following diagram illustrates the role of phosphatidylcholines, such as 15:0 PC, in the

Phospholipase D (PLD) signaling pathway. PLD hydrolyzes the phosphodiester bond of PC to

produce phosphatidic acid (PA), a key second messenger.
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Phospholipase D signaling pathway with 15:0 PC.
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Experimental Workflow: Troubleshooting 15:0 PC
Aggregation
This workflow provides a logical approach to diagnosing and solving aggregation issues with

15:0 PC vesicles.
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Start: 15:0 PC Vesicle
Aggregation Observed

Is Preparation/Handling T > 35°C (Tm)?

Action: Increase temperature
of all solutions and equipment.

No

Is lipid concentration
< 10 mg/mL?

Yes

Re-prepare vesicles and
assess aggregation.

Action: Reduce lipid concentration.

No

Are buffer pH (6.5-7.5) and
ionic strength (~150 mM) optimal?

Yes

Action: Adjust pH and/or
ionic strength of the buffer.

No

Consider adding a stabilizer
(e.g., 1-5 mol% PEG-lipid)?

Yes

Action: Reformulate with
PEGylated lipid.

Yes

End: Stable Vesicle
Suspension

No (If stable)
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Workflow for troubleshooting 15:0 PC aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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